2-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid
Overview
Description
“2-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid” is a chemical compound with the CAS Number: 1258649-79-4 . It has a molecular weight of 235.24 . The IUPAC name for this compound is (1,4,6-trimethyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridin-5-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3O3/c1-5-7(4-8(15)16)6(2)12-10-9(5)11(17)13-14(10)3/h4H2,1-3H3,(H,13,17)(H,15,16) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Therapeutic Drug Design
The structure of 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines has been studied for its potential in therapeutic drug design due to its affinity to enzymes or receptors involved in critical biological processes. These compounds can be tailored to target specific pathways and have been explored for their cytotoxic potential, making them candidates for antitumor agents .
Pharmacological Properties
Derivatives of pyrazolo[3,4-b]pyridine possess a wide range of pharmacological properties and have been part of anxiolytic drugs such as cartazolate and tracazolate. They are also studied for the treatment of conditions like pulmonary hypertension with drugs like riociguat .
Synthesis of Polycyclic Heterocycles
The pyrazolo[3,4-b]pyridine ring system serves as a core structure for the synthesis of polycyclic heterocycles. These structures are significant in medicinal chemistry for creating compounds with desired photophysical properties .
Antitumor Agents
About 15% of biomedical applications of 1H-pyrazolo[3,4-b]pyridines involve their use as a scaffold for antitumor agents. This highlights their importance in cancer research and drug development .
Cytotoxic Activity Evaluation
New derivatives of 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their cytotoxic activity. This evaluation is crucial in determining their potential use in cancer therapy .
Chemical Synthesis and Modification
These compounds are also important in chemical synthesis where they can be modified to produce a variety of derivatives with different properties and potential applications in various fields of research .
MDPI - Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines MDPI - 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Springer - Synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives MDPI - Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines [Springer - An efficient Synthesis and Photophysical Properties of 1H-pyrazolo-3,4
Safety And Hazards
properties
IUPAC Name |
2-(1,4,6-trimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridin-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-5-7(4-8(15)16)6(2)12-10-9(5)11(17)13-14(10)3/h4H2,1-3H3,(H,13,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSXIRLISOWKTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C1C(=O)NN2C)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid | |
CAS RN |
1258649-79-4 | |
Record name | 2-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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